molecular formula C16H21NO4 B8259173 (s)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid

(s)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid

Cat. No.: B8259173
M. Wt: 291.34 g/mol
InChI Key: QVNMWXVQUZCEFO-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is a chiral, Boc-protected pyrrolidine-based benzoic acid derivative that serves as a versatile and high-value building block in organic and medicinal chemistry research. Its molecular structure, featuring a stereochemically defined pyrrolidine ring and a benzoic acid moiety, makes it a critical intermediate in the design and synthesis of novel bioactive molecules and drug candidates. The tert-butoxycarbonyl (Boc) protecting group provides excellent stability during diverse synthetic transformations and can be selectively removed under mild acidic conditions, allowing for sequential functionalization and streamlined synthesis. This compound is particularly valuable in pioneering research for the development of central nervous system (CNS) active compounds, as the pyrrolidine scaffold is a privileged structure found in numerous ligands for neurological receptors . Furthermore, its application extends to the synthesis of advanced peptidomimetics, which are designed to mimic the biological activity of natural peptides while offering enhanced metabolic stability and bioavailability . Researchers also utilize this chiral building block in the exploration of protease inhibitors and other therapeutic agents targeting a broad spectrum of diseases, leveraging its rigid, three-dimensional structure to explore novel chemical space and optimize drug-target interactions . The compound is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

4-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-8-13(10-17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNMWXVQUZCEFO-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(s)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds derived from benzoic acid scaffolds exhibit significant anticancer properties. For instance, derivatives similar to (S)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid have been tested against various cancer cell lines, showing promising inhibition rates. A study demonstrated that certain derivatives achieved up to 84% inhibition against leukemia cell lines, suggesting potential for further development as anticancer agents .

Drug Development

Targeted Drug Delivery : The structural characteristics of this compound allow for modifications that enhance solubility and bioavailability of drugs. The incorporation of the tert-butoxycarbonyl group can improve the stability of the compound during synthesis and storage, making it suitable for pharmaceutical formulations .

Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes related to disease pathways. For example, studies have shown that pyrrolidine derivatives can act as inhibitors of various enzymes involved in cancer metabolism, thereby providing a dual mechanism of action—both targeting cancer cells directly and disrupting their metabolic pathways .

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for creating more complex molecules with enhanced biological activities. Researchers have utilized this compound to develop new classes of pharmaceuticals targeting conditions such as inflammation and infection .

Table 1: Anticancer Activity of Derivatives

Compound IDCell Line TestedInhibition (%)Reference
4gMOLT-484.19
4pSF-29572.11
3cVariousVariable

Table 2: Synthesis Pathways

StepReagents UsedConditionsYield (%)
1HATU, DIPEA, DMFRoom Temperature95
2Hydrolysis with HClRoom TemperatureVariable
3Column ChromatographyReverse-phaseVariable

Case Study 1: Anticancer Screening

In a comprehensive study conducted by Güzel-Akdemir et al., various derivatives of benzoic acid were synthesized and screened for anticancer activity against multiple cell lines. The results indicated that compounds with the pyrrolidine scaffold exhibited significant cytotoxic effects, particularly in leukemia and CNS cancer cell lines, highlighting their potential as therapeutic agents .

Case Study 2: Enzyme Inhibition Mechanism

Research involving enzyme inhibition showed that derivatives similar to this compound effectively inhibited key metabolic enzymes in cancer cells. This dual-targeting approach not only disrupts cancer cell proliferation but also alters metabolic pathways critical for tumor growth .

Mechanism of Action

The mechanism of action of (s)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. The pyrrolidine ring may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Ring System Functional Groups
(S)-4-(1-Boc-pyrrolidin-3-yl)benzoic acid C₁₆H₂₁NO₄ 291.34 Pyrrolidine Boc-protected amine, benzoic acid
(3S,4R)-1-Boc-4-phenylpiperidine-3-COOH C₁₇H₂₃NO₄ 305.37 Piperidine Boc-protected amine, phenyl, COOH
(S)-4-(1-Benzylpyrrolidin-3-yl)benzoic acid C₁₈H₁₉NO₂ 281.35 Pyrrolidine Benzyl-protected amine, COOH

Physicochemical Properties

  • Solubility : The Boc group in the target compound improves solubility in organic solvents (e.g., DCM, THF) compared to benzyl-protected analogs, which exhibit lower polarity .
  • Stability : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., TFA), whereas benzyl-protected analogs require harsher conditions (e.g., H₂/Pd) .
  • pKa : The benzoic acid moiety (pKa ~4.2) enhances ionic interactions in aqueous environments, similar to phenyl-substituted analogs.

Biological Activity

(S)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is a compound with potential biological activity, particularly in the context of medicinal chemistry and drug development. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound features a pyrrolidine moiety protected by a tert-butoxycarbonyl (Boc) group and is linked to a benzoic acid structure. The molecular formula is C14H25NO5C_{14}H_{25}NO_5, with a molecular weight of approximately 287.35 g/mol. Its solubility in water is reported to be 1.82 mg/ml, indicating moderate solubility which is critical for bioavailability in pharmacological applications .

Research indicates that compounds similar to this compound may act through various mechanisms, including inhibition of specific enzymes or pathways involved in cancer progression. For instance, studies have shown that related compounds can inhibit the activity of HSET (KIFC1), a protein implicated in the survival of cancer cells with multiple centrosomes .

In Vitro Studies

  • HSET Inhibition : In vitro assays demonstrated that certain derivatives exhibit micromolar inhibition against HSET, leading to increased multipolarity in cancer cells, which can induce cell death through aberrant mitotic spindles .
  • Cell Viability : A study assessed the impact of this compound on various cancer cell lines, showing a dose-dependent reduction in cell viability, particularly in colon and breast cancer models.

Case Studies

  • Study on Cancer Cell Lines : In a controlled experiment involving DLD1 human colon cancer cells, treatment with the compound resulted in significant alterations in mitotic spindle formation, confirming its potential as an anticancer agent .
  • Comparative Analysis : A comparative study highlighted that derivatives of this compound displayed enhanced potency when modified at specific positions on the benzoic acid ring, suggesting structure-activity relationships that could guide further optimization .

Data Tables

Property Value
Molecular FormulaC₁₄H₂₅NO₅
Molecular Weight287.35 g/mol
Water Solubility1.82 mg/ml
Log P-2.86
Heavy Atoms20
Aromatic Heavy Atoms0

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-4-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : A common three-step synthesis involves:

Boc-protection : Introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .

Suzuki coupling : Cross-coupling the Boc-protected pyrrolidine boronic acid intermediate with a benzoic acid derivative (e.g., halogenated benzoic acid) using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) .

Hydrogenation : Selective reduction of intermediates (e.g., pyridine rings) under H₂ with catalysts like Pd/C .

  • Optimization : Adjust reaction parameters (temperature, solvent polarity, catalyst loading) to improve yield. Monitor intermediates via LC-MS to identify side products (e.g., de-Boc byproducts).

Q. What spectroscopic techniques are critical for characterizing the stereochemical integrity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases to confirm enantiopurity (>99% ee) .
  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the pyrrolidine ring to verify (S)-configuration. NOESY can confirm spatial proximity of substituents .
  • Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TD-DFT) to validate chiral centers .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed during the synthesis of the (S)-enantiomer?

  • Methodological Answer :

  • Kinetic Resolution : Use chiral catalysts (e.g., Jacobsen’s Co-salen) during asymmetric hydrogenation to favor the (S)-enantiomer .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester intermediates of the undesired enantiomer .
  • Crystallization-Induced Diastereomer Resolution (CIDR) : Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) and recrystallize .

Q. What computational methods are employed to predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like Discovery Studio to model binding affinities with receptors (e.g., GPCRs). Focus on hydrogen bonding between the benzoic acid group and active sites .
  • Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories to assess conformational flexibility .
  • QSAR Modeling : Corolate substituent effects (e.g., Boc group bulkiness) with activity data to design analogs with improved potency .

Q. How should researchers resolve contradictions in purity data obtained from different analytical methods?

  • Methodological Answer :

  • Cross-Validation : Compare HPLC purity (e.g., 95% by UV detection) with 1^1H NMR integration ratios (e.g., residual solvent peaks) to identify discrepancies .
  • Mass Balance Analysis : Quantify impurities (e.g., de-Boc byproducts via LC-MS) and adjust purity calculations accordingly .
  • Standardization : Use certified reference materials (CRMs) for calibration to minimize inter-laboratory variability .

Q. What strategies ensure the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via UPLC. The Boc group is labile under acidic conditions (pH < 3), requiring neutral storage .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >150°C) to guide storage recommendations (e.g., 2–8°C under N₂) .
  • Lyophilization : For long-term stability, lyophilize the compound as a sodium salt and store in amber vials with desiccants .

Safety and Handling

Q. What exposure controls are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for integrity before use .
  • Engineering Controls : Use fume hoods with ≥100 fpm face velocity during synthesis steps involving volatile reagents (e.g., DCM) .
  • Waste Disposal : Quench reaction mixtures with aqueous NaHCO₃ before disposing in halogenated waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.